(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
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Overview
Description
(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is a chiral morpholine derivative characterized by the presence of a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the formation of the morpholine ring followed by the introduction of the oxadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the morpholine ring. Subsequent reactions introduce the oxadiazole ring, often through cyclization reactions involving nitrile oxides and amidoximes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups. It may serve as a ligand in biochemical assays.
Medicine
Medicinally, this compound has potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents targeting specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and morpholine moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine
- (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
Uniqueness
Compared to similar compounds, (2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine offers a unique combination of the morpholine ring and oxadiazole moiety. This combination provides distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C8H13N3O2/c1-5-7(9-3-4-12-5)8-10-6(2)11-13-8/h5,7,9H,3-4H2,1-2H3/t5-,7+/m1/s1 |
InChI Key |
HTUSWTNDYRIMKS-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C2=NC(=NO2)C |
Canonical SMILES |
CC1C(NCCO1)C2=NC(=NO2)C |
Origin of Product |
United States |
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